4-((Benzyloxy)methyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC13887232
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 4-(phenylmethoxymethyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H15NO2/c14-12-6-11(7-13-12)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
| Standard InChI Key | HRJIWBFXHFHTLE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CNC1=O)COCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
The structural framework of 4-((Benzyloxy)methyl)pyrrolidin-2-one consists of a five-membered pyrrolidin-2-one ring (a γ-lactam) substituted at the 4-position with a benzyloxy methyl group. The benzyloxy moiety introduces aromaticity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | 4-(Phenylmethoxymethyl)pyrrolidin-2-one |
| Molecular Formula | |
| Molecular Weight | 205.25 g/mol |
| Canonical SMILES | C1C(CNC1=O)COCC2=CC=CC=C2 |
| InChI Key | HRJIWBFXHFHTLE-UHFFFAOYSA-N |
The lactam ring’s carbonyl group at position 2 and the ether linkage in the benzyloxy substituent are critical for hydrogen bonding and hydrophobic interactions, respectively .
Analytical Characterization
Advanced spectroscopic techniques are essential for confirming the structure and purity of 4-((Benzyloxy)methyl)pyrrolidin-2-one:
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include a singlet for the lactam carbonyl proton (~2.5 ppm), multiplet peaks for the benzyl aromatic protons (7.2–7.4 ppm), and resonances for the methylene groups adjacent to oxygen (~3.5–4.0 ppm) .
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¹³C NMR: The lactam carbonyl carbon should appear near 175 ppm, with aromatic carbons between 125–140 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 205.1572 [M+H]⁺, consistent with the molecular formula .
Research Gaps and Future Directions
Despite its synthetic accessibility, 4-((Benzyloxy)methyl)pyrrolidin-2-one remains underexplored. Priority areas for investigation include:
Biological Screening
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Kinase Profiling: Evaluate inhibitory activity against VEGFR-2, EGFR, and PDGFRβ using enzymatic assays .
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Neurotransmitter Transporter Assays: Assess affinity for dopamine (DAT) and serotonin (SERT) transporters via radioligand binding studies.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the benzyloxy methyl group (e.g., halogenation, methoxy substitution) could optimize potency and selectivity.
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